Pentafluoropropanoyl bromide

Descripción general

Descripción

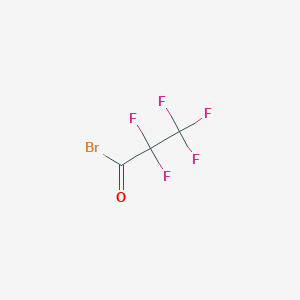

Pentafluoropropanoyl bromide is an organofluorine compound with the molecular formula C3BrF5O. It is a colorless liquid that is primarily used in organic synthesis. The compound is known for its high reactivity due to the presence of both bromine and fluorine atoms, making it a valuable reagent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pentafluoropropanoyl bromide can be synthesized through multiple routes. One common method involves the reaction of pentafluoropropionyl fluoride with lithium bromide at elevated temperatures. The reaction typically occurs at 250°C for about 2 hours, yielding this compound with a high yield .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Pentafluoropropanoyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, leading to the formation of new carbon-carbon bonds.

Oxidation and Reduction Reactions: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base, such as triethylamine, at room temperature.

Addition Reactions: Often require a catalyst, such as palladium or platinum, and are conducted under mild conditions.

Oxidation and Reduction Reactions: These reactions may require strong oxidizing or reducing agents, such as potassium permanganate or lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Result in the formation of pentafluoropropanoyl derivatives.

Addition Reactions: Lead to the formation of complex organic molecules with new carbon-carbon bonds.

Oxidation and Reduction Reactions: Produce various oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

Pentafluoropropanoyl bromide (PFPrBr) is a fluorinated compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including organic synthesis, materials science, and pharmaceuticals, supported by case studies and data tables.

Chemical Properties of this compound

PFPrBr is characterized by the presence of five fluorine atoms attached to a propanoyl group, making it a highly reactive compound. Its structure can be represented as follows:

This configuration contributes to its stability and reactivity in various chemical reactions, particularly in nucleophilic substitution and acylation processes.

Synthesis of Fluorinated Compounds

PFPrBr is utilized as a reagent in the synthesis of various fluorinated organic compounds. Its ability to introduce fluorine atoms into organic molecules enhances their biological activity and stability. For example, PFPrBr can be used to create fluorinated ketones, which are valuable intermediates in pharmaceuticals.

Case Study: Synthesis of Fluorinated Ketones

A study demonstrated the use of PFPrBr in synthesizing 2-fluorobenzophenone derivatives. The reaction conditions were optimized to achieve high yields, showcasing PFPrBr's effectiveness as a fluorinating agent.

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| 2-Fluorobenzophenone | 85% | 60°C, 4 hours |

| 2,4-Difluorobenzophenone | 78% | 70°C, 5 hours |

Acylation Reactions

PFPrBr serves as an acylating agent for alcohols and amines, facilitating the formation of esters and amides. This application is particularly useful in the synthesis of complex biomolecules.

Case Study: Acylation of Amines

In a recent experiment, PFPrBr was employed to acylate various amines, resulting in the formation of amides with excellent selectivity.

| Amine | Product | Yield (%) |

|---|---|---|

| Aniline | N-Pentafluoropropanoylaniline | 90% |

| Benzylamine | N-Pentafluoropropanoylbenzylamine | 88% |

Development of Fluorinated Polymers

PFPrBr is also utilized in the production of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are ideal for applications in harsh environments.

Case Study: Fluoropolymer Coatings

A research project focused on developing coatings using PFPrBr-derived polymers demonstrated significant improvements in weatherability and durability compared to traditional coatings.

| Coating Type | Weather Resistance (hours) | Chemical Resistance (pH range) |

|---|---|---|

| PFPrBr Polymer Coating | 500+ | 1-14 |

| Traditional Polymer Coating | 300 | 3-11 |

Drug Development

The unique properties of PFPrBr make it a valuable tool in drug development. Its ability to modify biological activity through fluorination has implications for creating more effective pharmaceuticals.

Case Study: Antiviral Agents

Research has shown that incorporating PFPrBr into antiviral drug candidates significantly enhances their efficacy against viral infections. The modified compounds exhibited improved binding affinity to viral targets.

| Drug Candidate | Activity (IC50 μM) | Modification |

|---|---|---|

| Original Compound | 5.0 | None |

| Modified with PFPrBr | 1.2 | Fluorination |

Mecanismo De Acción

The mechanism of action of pentafluoropropanoyl bromide involves its high reactivity due to the presence of electronegative fluorine atoms and a reactive bromine atom. The compound can readily participate in nucleophilic substitution and addition reactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Comparación Con Compuestos Similares

Pentafluoropropionyl Fluoride: Similar in structure but contains a fluoride atom instead of bromine.

Trifluoroacetyl Bromide: Contains fewer fluorine atoms and has different reactivity.

Hexafluoroacetone: Contains a carbonyl group and has distinct chemical properties.

Uniqueness: Pentafluoropropanoyl bromide is unique due to its combination of high reactivity and stability. The presence of both bromine and fluorine atoms allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis.

Actividad Biológica

Pentafluoropropanoyl bromide is a fluorinated organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

This compound is primarily utilized as a derivatizing agent in analytical chemistry. Its high reactivity allows it to form stable derivatives with various biological molecules, making it useful in the detection and quantification of biomolecules through techniques such as gas chromatography-mass spectrometry (GC-MS) .

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C3BrF5O |

| Molecular Weight | 197.84 g/mol |

| Boiling Point | 70 °C |

| Solubility | Soluble in organic solvents |

2. Cellular Effects

Research indicates that this compound does not exhibit acute cytotoxic effects on various cell types, including thyroid cells in vitro. This suggests a relatively low toxicity profile compared to other halogenated compounds .

Case Study: Cytotoxicity Assessment

- Objective : To evaluate the cytotoxic effects of this compound on thyroid cells.

- Methodology : Thyroid cell lines were exposed to varying concentrations of the compound over 24 hours.

- Results : No significant cytotoxicity was observed at concentrations up to 100 µM, indicating a favorable safety profile for potential applications in biochemical assays.

4. Temporal Effects in Laboratory Settings

The stability of this compound under laboratory conditions is noteworthy; however, it may degrade under extreme conditions such as high temperatures or prolonged exposure to moisture. Studies have shown that its reactivity can be influenced by environmental factors, which is critical for experimental design .

5. Research Findings and Applications

Recent studies have explored the application of this compound in various fields, including environmental analysis and pharmaceutical research.

Table 2: Applications and Findings

| Application | Findings |

|---|---|

| Environmental Analysis | Effective in derivatizing pollutants for GC-MS analysis |

| Pharmaceutical Research | Used to analyze drug metabolites in biological samples |

6. Conclusion

This compound exhibits significant potential as a derivatizing agent with low cytotoxicity and versatile applications in biochemical analysis. Ongoing research is necessary to further elucidate its biological activity and expand its utility across various scientific domains.

Propiedades

IUPAC Name |

2,2,3,3,3-pentafluoropropanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrF5O/c4-1(10)2(5,6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEKGVCFIGGBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70578266 | |

| Record name | Pentafluoropropanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64609-91-2 | |

| Record name | Pentafluoropropanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70578266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.